1-(2-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide
Overview
Description
1-(2-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine carboxamide. It is also known as EMBP or NMBE-1. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(2-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It may also interact with various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
1-(2-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to increased arousal and alertness. It has also been shown to have analgesic effects, possibly through its interactions with various ion channels and receptors in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide is its high degree of purity and stability, which makes it suitable for use in various lab experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(2-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further investigate its effects on the central nervous system and its potential as an analgesic agent. Additionally, research could be conducted to better understand its mechanism of action and its interactions with various neurotransmitter systems, ion channels, and receptors in the central nervous system.
Scientific Research Applications
1-(2-ethoxybenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been studied for its effects on the central nervous system and as a potential analgesic agent. In neuroscience, it has been investigated for its potential applications in the study of neuronal signaling and synaptic plasticity.
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-27-22-7-5-4-6-21(22)17-25-14-12-20(13-15-25)23(26)24-16-19-10-8-18(2)9-11-19/h4-11,20H,3,12-17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIPUQUSJHSCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxybenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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